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Compound of Interest

Compound Name: PSB-1115 potassium salt

Cat. No.: B15572539 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PSB-1115 potassium salt is a potent and selective antagonist of the A2B adenosine receptor

(A2BAR), a G protein-coupled receptor implicated in a variety of physiological and

pathophysiological processes, including inflammation, neurotransmission, and cancer biology.

This technical guide provides a comprehensive overview of the pharmacological profile of PSB-

1115, detailing its binding affinity, functional antagonism, and effects in preclinical in vivo

models. The information presented herein is intended to serve as a valuable resource for

researchers utilizing PSB-1115 as a pharmacological tool to investigate the role of the A2B

adenosine receptor in health and disease.
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Property Value

Chemical Name

4-(2,3,6,9-tetrahydro-2,6-dioxo-1-propyl-1H-

purin-8-yl)-benzenesulfonic acid,

monopotassium salt

Molecular Formula C₁₄H₁₃N₄O₅S · K

Molecular Weight 388.4 g/mol

CAS Number 409344-71-4

Appearance White to off-white solid

Solubility Water soluble

Pharmacological Data
Receptor Binding Affinity
The binding affinity of PSB-1115 for various adenosine receptor subtypes has been determined

through radioligand binding assays. The data, presented as inhibitor constant (Ki) values,

demonstrate the high selectivity of PSB-1115 for the human A2B receptor.

Receptor Subtype Species Ki (nM) Reference

A2B Human 53.4

A1 Human >10,000

A2A Human >10,000

A3 Human
>10,000 (14%

inhibition at 10 µM)

A1 Rat 2,200

A2A Rat 24,000

Functional Antagonism
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PSB-1115 acts as a competitive antagonist at the A2B adenosine receptor, inhibiting the

functional responses induced by A2BAR agonists.

Assay Type Cell Line Agonist
PSB-1115 IC50
(nM)

Reference

cAMP

Accumulation

T84 human colon

carcinoma cells
Adenosine 84.0

G Protein

Activation

(BRET)

HEK293T cells NECA 865 ± 415

Signaling Pathways
The A2B adenosine receptor primarily couples to Gs and Gq proteins, leading to the activation

of adenylyl cyclase and phospholipase C, respectively. This results in an increase in

intracellular cyclic AMP (cAMP) and calcium (Ca²⁺) levels. As an antagonist, PSB-1115 blocks

these downstream signaling events initiated by agonist binding to the A2BAR.
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A2B adenosine receptor signaling pathways modulated by PSB-1115.
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Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of PSB-1115 for human adenosine receptor

subtypes.

Materials:

Membrane preparations from CHO cells stably expressing human A1, A2A, A2B, or A3

adenosine receptors.

Radioligands:

[³H]CCPA for A1 receptors

[³H]ZM 241385 for A2A receptors

[³H]DPCPX for A2B receptors (in the presence of 50 mM Gpp(NH)p)

[¹²⁵I]AB-MECA for A3 receptors

PSB-1115 potassium salt

Assay Buffer: 50 mM Tris-HCl, pH 7.4

Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

Glass fiber filters (Whatman GF/B)

Scintillation cocktail

Scintillation counter

Procedure:

Incubate cell membranes (20-50 µg of protein) with the respective radioligand at a

concentration close to its Kd value and various concentrations of PSB-1115 in a final volume

of 250 µL of assay buffer.
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For non-specific binding determination, use a high concentration of a standard non-

radioactive antagonist (e.g., 10 µM XAC for A1/A2A/A2B, 10 µM MRS1220 for A3).

Incubate for 60 minutes at room temperature.

Terminate the assay by rapid vacuum filtration through glass fiber filters.

Wash the filters three times with 4 mL of ice-cold wash buffer.

Measure the radioactivity retained on the filters by liquid scintillation counting.

Calculate the Ki values using the Cheng-Prusoff equation.
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Workflow for radioligand binding assay.
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In Vivo Analgesia Study (Hot Plate Test)
Objective: To evaluate the antinociceptive effects of PSB-1115 in a model of thermal pain.

Materials:

Male CD-1 mice (25-30 g)

PSB-1115 potassium salt

Vehicle (e.g., saline)

Hot plate apparatus maintained at 55 ± 0.5 °C

Timer

Procedure:

Acclimatize mice to the testing room for at least 1 hour before the experiment.

Administer PSB-1115 or vehicle intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10 mg/kg).

At a predetermined time after injection (e.g., 30 minutes), place each mouse on the hot plate.

Record the latency to the first sign of nociception (e.g., paw licking, jumping).

A cut-off time of 30 seconds is typically used to prevent tissue damage.

Compare the latencies of the PSB-1115-treated groups to the vehicle-treated control group.

In Vivo Anti-inflammatory Study (Carrageenan-Induced
Paw Edema)
Objective: To assess the anti-inflammatory activity of PSB-1115 in a model of acute

inflammation.

Materials:

Male Wistar rats (180-220 g)
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PSB-1115 potassium salt

Vehicle (e.g., saline)

1% (w/v) carrageenan solution in saline

Pletysmometer or calipers

Procedure:

Administer PSB-1115 or vehicle intraperitoneally (i.p.) at various doses (e.g., 3, 10, 30

mg/kg).

After 30 minutes, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the

right hind paw.

Measure the paw volume or thickness at baseline (before carrageenan injection) and at

various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

Calculate the percentage of edema inhibition for each treated group compared to the vehicle

control group.

Conclusion
PSB-1115 potassium salt is a highly selective and potent A2B adenosine receptor antagonist.

Its favorable pharmacological profile, including high water solubility, makes it an invaluable tool

for elucidating the physiological and pathophysiological roles of the A2BAR. The data and

protocols presented in this guide are intended to facilitate the design and execution of robust

and reproducible experiments aimed at further understanding the therapeutic potential of

targeting the A2B adenosine receptor.

To cite this document: BenchChem. [Pharmacological Profile of PSB-1115 Potassium Salt: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15572539#pharmacological-profile-of-psb-1115-
potassium-salt]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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